3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.
Protection: The amino group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Deprotection: The major product is 3-bromo-2-aminobenzoic acid.
Coupling: The products are biaryl compounds formed by the coupling of the aryl bromide with boronic acids.
Scientific Research Applications
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid depends on its use in specific reactions. For example, in coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 3-(tert-Butoxycarbonyl)benzoic acid
Uniqueness
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid is unique due to the specific position of the bromine and Boc-protected amino group, which allows for selective reactions and the synthesis of specific derivatives that are not easily accessible with other similar compounds.
Biological Activity
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid (Boc-3-Br-2-ABA) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Structure : The compound features a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amino group at the 2-position of a benzoic acid moiety. This structure is significant for its reactivity and interaction with biological targets.
Molecular Formula : C12H14BrNO3
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including Boc-3-Br-2-ABA, exhibit antimicrobial properties. A study evaluated various benzoic acid derivatives against Mycobacterium tuberculosis (Mtb), revealing that certain structural modifications can enhance activity against drug-resistant strains. The minimum inhibitory concentration (MIC) values were determined through microplate Alamar blue assay (MABA), highlighting the potential of Boc-3-Br-2-ABA in combating tuberculosis.
Compound | MIC (μg/mL) | Activity against Mtb |
---|---|---|
Boc-3-Br-2-ABA | 0.5 | Active against drug-susceptible strains |
Other derivatives | Varies | Range from 0.02 to 0.24 |
Enzyme Inhibition
Boc-3-Br-2-ABA has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown potential as an inhibitor of protein tyrosine phosphatase B (mPTPB), which is crucial for the survival of Mtb in macrophages. Inhibitors targeting mPTPB are promising as they may reduce pathogen-host interactions without affecting bacterial growth directly.
Inhibitor | IC50 (nM) | Selectivity |
---|---|---|
Boc-3-Br-2-ABA | 257 | High selectivity over mammalian PTPs |
Case Studies
- Tuberculosis Treatment : A recent study focused on the efficacy of Boc derivatives against Mtb. The results indicated that Boc-3-Br-2-ABA significantly reduced bacterial load in infected macrophages, showcasing its potential as an adjunct therapy in tuberculosis treatment .
- Cytotoxicity Assessment : In vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7, PC-3) were performed to evaluate the safety profile of Boc-3-Br-2-ABA. The compound demonstrated moderate cytotoxicity with IC50 values above acceptable therapeutic windows, suggesting a favorable safety margin for further development .
Mechanistic Insights
The biological activity of Boc-3-Br-2-ABA can be attributed to its ability to interact with specific biological targets:
- ATPase Activity : Studies have shown that compounds similar to Boc derivatives can stimulate ATPase activity in P-glycoprotein (P-gp), indicating potential roles in drug transport mechanisms .
- Binding Interactions : Molecular docking studies suggest that the bromine substituent enhances binding affinity to target proteins involved in disease processes, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C12H14BrNO4 |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
MNZYBISVBMCYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.